isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes:
Properties
Molecular Formula |
C22H26N2O6S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-methylpropyl 5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H26N2O6S/c1-11(2)10-29-21(27)18-12(3)23-22-24(20(26)13(4)31-22)19(18)15-7-8-16(30-14(5)25)17(9-15)28-6/h7-9,11,13,19H,10H2,1-6H3 |
InChI Key |
FGDMVBABAGSZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=C(C=C3)OC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate . The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool in biological studies to investigate cellular processes.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The specific mechanism of action for isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not well-documented. compounds in this family often interact with biological targets through binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives are widely studied for their diverse bioactivities and structural adaptability. Below is a systematic comparison of the target compound with analogs from the literature:
Structural and Functional Variations
Key Observations
Ethyl esters are more common in synthetic routes due to easier hydrolysis during derivatization .
Synthetic Pathways: The target compound likely shares synthetic steps with analogs, such as cyclization of dihydropyrimidinones with chloroacetic acid (as in ) or hydrazinolysis of intermediates (e.g., ). Substituents like 2-methoxybenzylidene require condensation reactions with aldehydes, whereas acetyloxy groups are introduced via acetylation of phenolic precursors .
Crystallographic Insights :
- Analogs such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... exhibit intermolecular C–Br···π interactions and hydrogen bonding, stabilizing their crystal lattices . The target compound’s acetyloxy group may similarly engage in C=O···H–C interactions, though crystallographic data are unavailable.
Biological Activity
Isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolopyrimidine class. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrimidine ring, along with various functional groups such as isobutyl and acetyloxy. The molecular formula is with a molecular weight of 358.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways or cell proliferation, potentially providing anti-inflammatory or anticancer effects.
- Receptor Modulation : Binding to certain receptors may alter signaling pathways associated with various physiological responses.
Anticancer Activity
Research indicates that thiazolopyrimidine derivatives possess significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor cell growth in vitro and in vivo models.
Anti-inflammatory Effects
Studies have shown that similar thiazolopyrimidine compounds can reduce inflammation markers in various models. For example, compounds exhibiting similar structures were effective in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta in animal models of arthritis and other inflammatory conditions .
Case Studies and Research Findings
Several studies have focused on the biological activities of thiazolopyrimidine derivatives:
- Anticancer Study : A study demonstrated that a related compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspases .
- Anti-inflammatory Study : In an animal model of collagen-induced arthritis, a structurally similar compound significantly reduced joint swelling and inflammation markers compared to control treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
